molecular formula C16H13F2NO3 B2857100 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate CAS No. 1209653-16-6

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate

Cat. No. B2857100
M. Wt: 305.281
InChI Key: OITGWJOWBGACLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((2,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate” is an organic compound that contains a benzene ring (from the “benzoate” part of the name), a fluorine atom (from the “difluorophenyl” part), and an amine group (from the “amino” part). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques . These could include measurements of melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Occurrence, Fate, and Behavior of Parabens in Aquatic Environments

This review highlights the use of parabens, which are esters of para-hydroxybenzoic acid, similar in function to the specified compound, as preservatives in various products. Despite their widespread use, parabens have been detected in aquatic environments, raising concerns about their persistence and potential effects as endocrine disruptors. The paper discusses the biodegradability of parabens and their presence in surface water and sediments, pointing towards the environmental implications of synthetic chemical use (Haman et al., 2015).

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest

This paper explores synthetic pathways to 2-guanidinobenzazoles, highlighting the importance of specific chemical groups in medicinal chemistry. While not directly related to the specified compound, the methodologies discussed for introducing functionality to benzazole rings can be relevant for designing compounds with improved biological activity. This research underscores the ongoing interest in developing new pharmacophores through chemical synthesis (Rosales-Hernández et al., 2022).

Gallic Acid: Pharmacological Activities and Molecular Mechanisms

Gallic acid, another compound with phenolic groups, shares some functional similarities with the specified chemical. The review focuses on gallic acid's anti-inflammatory properties and its mechanisms of action. It also discusses the compound's pharmacokinetics and potential applications in treating inflammation-related diseases, highlighting how understanding one compound's effects can lead to insights into others with similar functional groups (Bai et al., 2020).

Analytical Methods for Determining Antioxidant Activity

This review presents various methods for evaluating the antioxidant activity of compounds, including those related to the specified chemical. Understanding the antioxidant capacity of a compound is crucial in fields like food science, pharmacology, and environmental science. Such analytical techniques are essential tools for researchers studying the potential applications of new synthetic compounds (Munteanu & Apetrei, 2021).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for research on a compound like this could include further studies on its synthesis, its reactions, its physical and chemical properties, and potential applications. This could involve both experimental work and computational modeling .

properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-10-2-4-11(5-3-10)16(21)22-9-15(20)19-14-8-12(17)6-7-13(14)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITGWJOWBGACLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 4-methylbenzoate

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